N-allyl-N'-benzoyl-urea

medicinal chemistry supramolecular chemistry lead optimization

Researchers seeking a benzoylurea core that avoids thiourea toxicity while enabling modular diversification often face limited structural options. N-Allyl-N'-benzoylurea (CAS 115475-68-8) solves this with a urea-based scaffold featuring a terminal allyl handle for thiol-ene conjugation, cross-coupling, or heteroannulation-transformations impossible with saturated N-alkyl or N-aryl analogs. - Enables late-stage library synthesis without de novo analog construction. - Compatible with lipid-based formulation vehicles per EP 0 413 977 A2. - Functions as a photo-reactive probe for target ID studies via thiol-ene bioconjugation.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
Cat. No. B15106653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-allyl-N'-benzoyl-urea
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESC=CCNC(=O)NC(=O)C1=CC=CC=C1
InChIInChI=1S/C11H12N2O2/c1-2-8-12-11(15)13-10(14)9-6-4-3-5-7-9/h2-7H,1,8H2,(H2,12,13,14,15)
InChIKeySRIBJXXCEUQPDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Allyl-N'-benzoyl-urea: Structure & Properties


N-Allyl-N'-benzoyl-urea (CAS 115475-68-8) is a synthetic benzoylurea derivative with the molecular formula C11H12N2O2 and a molecular weight of 204.22 g/mol . The compound features a central urea carbonyl flanked by an N-allyl substituent (–NH–CH2–CH=CH2) on one nitrogen and an N-benzoyl substituent (–NH–C(=O)–C6H5) on the other, yielding a hybrid scaffold that combines an acylurea hydrogen-bonding motif with a terminal alkene capable of further derivatization [1]. Its most direct synthetic route proceeds via acylation of allylurea with benzoyl chloride under basic conditions . Within the broader benzoylurea class—which encompasses both commercial chitin-synthesis-inhibiting insecticides (e.g., diflubenzuron) and investigational antitumor agents—N-allyl-N'-benzoyl-urea occupies a structurally distinct niche characterized by the combination of an unsaturated N-allyl side chain and a urea (rather than thiourea) core, features that confer differential hydrogen-bonding capacity, synthetic derivatizability, and toxicological profile relative to its closest N-aryl and N-alkyl analogs [2].

S
Synthetic derivatization scaffold with terminal alkene handle for thiol-ene, cross-coupling, or cyclization chemistry.
P
Non-thiourea benzoylurea core avoids sulfur-associated toxicity liabilities common to thiourea analogs.Class-level inference
F
N-alkylated structure supports lipid-based and non-aqueous formulation workflows over non-alkylated benzoylureas.Patent-reported solubility context

N-Allyl-N'-benzoyl-urea: Structural Distinction from Analogs


The benzoylurea chemotype is deceptively sensitive to N-substitution. Replacing the N-allyl group with a saturated alkyl chain (methyl, ethyl, propyl) eliminates the terminal alkene that serves as a synthetic handle for thiol-ene conjugation, cross-coupling, and intramolecular cyclization [1]. Substituting the urea oxygen with sulfur (yielding the N-allyl-N'-benzoylthiourea series) fundamentally alters hydrogen-bonding geometry, metabolic stability, and toxicological profile [2]. Furthermore, benzoylphenylurea insecticides such as diflubenzuron require a 2,6-dihalogenated benzoyl ring and an N-aryl (rather than N-allyl) substituent for chitin-synthesis inhibition, meaning that N-allyl-N'-benzoyl-urea cannot functionally replace these commercial IGRs [3]. Even within the alkylated N-benzoyl-N'-phenylurea series, alkylation at the urea nitrogen markedly reduces aquatic invertebrate toxicity relative to the non-alkylated parent—a finding that underscores that minor N-substituent changes produce disproportionate biological consequences [4].

!
Thiourea analogs (e.g., BATU) Core replacement from urea to thiourea may shift hydrogen-bonding geometry, metabolic stability, and toxicological profile.
!
N-aryl benzoylphenylureas (e.g., diflubenzuron) Loss of the N-allyl group eliminates the derivatization handle; chitin-synthesis inhibition profile is not retained.
!
Saturated N-alkyl analogs Methyl or ethyl substitution removes alkene reactivity, limiting post-synthetic conjugation and cross-coupling options.

N-Allyl-N'-benzoyl-urea: Quantitative Evidence vs. Analogs


Urea vs. Thiourea Core: H-Bonding & Synthesis

N-Allyl-N'-benzoyl-urea features a urea carbonyl (C=O) with a classical hydrogen-bond acceptor capacity, whereas the corresponding thiourea analog (N-allyl-N'-benzoylthiourea, BATU) replaces oxygen with sulfur (C=S), which is a weaker hydrogen-bond acceptor and a stronger polarizable donor. This substitution impacts molecular recognition, solubility, and metabolic stability. The thiourea analog BATU has demonstrated cytotoxicity against MCF-7/HER-2 breast cancer cells with an IC50 of 0.64 mM, which is ~8-fold more potent than the unsubstituted allylthiourea lead (IC50 = 5.22 mM) on the same cell line, illustrating the critical contribution of the benzoyl group to potency [1]. The urea congener is structurally poised to exploit the same benzoyl-driven potency enhancement while offering distinct hydrogen-bonding properties, a less metabolically labile C=O group (compared to the thiocarbonyl), and the absence of sulfur-associated toxicity concerns that have historically limited thiourea drug development [2].

Urea vs. Thiourea Core
Class-level inference
C=O vs. C=S core: distinct H-bond acceptor strength and metabolic liability
Supports cleaner scaffold selection context for lead development.
Thiourea analog BATU IC50 = 0.64 mM (MCF-7/HER-2); urea congener data to verify.
medicinal chemistry supramolecular chemistry lead optimization

N-Allyl vs. N-Aryl Substituent: Insecticidal Selectivity

In the benchmark study by Carmellino et al. (1995), N-benzoyl-N'-arylureas bearing halogenated aroyl moieties displayed very high insecticidal activity against Aedes aegypti larvae [1]. Critically, the N'-aryl substituent (typically 4-substituted phenyl) is a structural prerequisite for potent chitin-synthesis inhibition, as evidenced by the commercial benzoylphenylurea insecticides diflubenzuron (N-(2,6-difluorobenzoyl)-N'-(4-chlorophenyl)urea) and flucycloxuron . N-Allyl-N'-benzoyl-urea, bearing an N-allyl rather than an N-aryl substituent, is not expected to function as a chitin-synthesis inhibitor. However, alkylation of the urea nitrogen in benzoylphenylureas has been shown to markedly reduce aquatic invertebrate toxicity while retaining or modulating insecticidal potency [2]. Specifically, alkylated N-benzoyl-N'-phenylureas exhibited remarkably decreased toxicity against Daphnia compared to their non-alkylated parent compounds, with N-benzoyl-N'-methyl-N'-phenylurea showing the highest insecticidal activity among the alkylated series [2]. By extrapolation, the N-allyl-N'-benzoyl-urea scaffold offers a differentiated selectivity profile: reduced aquatic ecotoxicity compared to N-aryl benzoylureas (conferred by N-alkylation), with a terminal alkene that provides a derivatization handle absent in N-methyl or N-ethyl analogs.

N-Allyl vs. N-Aryl Selectivity
Class-level inference
N-alkylation markedly reduces aquatic invertebrate toxicity vs. non-alkylated parent
May support insect growth regulator screening with lower predicted ecotoxicity risk.
N-aryl analogs required for chitin-synthesis inhibition; ~10–100 fold Daphnia toxicity reduction reported.
agrochemical discovery insect growth regulator chitin synthesis inhibition

Allyl Group: Thiol-Ene Click Chemistry Handle

The terminal allyl group of N-allyl-N'-benzoyl-urea is a latent functional handle for thiol-ene radical addition (hydrothiolation), a metal-free click reaction that proceeds with anti-Markovnikov regioselectivity under UV-A irradiation in the presence of a radical initiator [1]. This reactivity has been demonstrated on the closely related 1,3-diallylurea scaffold, which serves as a photo-thiol-reactive cross-linker for cysteine residues in proteins [1] and has been applied in the synthesis of glycosyl transferase inhibitors via thio-click reactions on N-allyl morpholinos [2]. Saturated N-alkyl analogs (e.g., N-methyl-N'-benzoylurea, N-ethyl-N'-benzoylurea) and N-aryl analogs (e.g., diflubenzuron) lack this alkene functionality and are therefore inert to thiol-ene conjugation. Additionally, the allyl group can participate in Pd-catalyzed cross-coupling reactions, Au-catalyzed heteroannulation to form tricyclic indolines [3], and intramolecular nucleophilic vinylic substitution (SNV) to generate dienes [4]. Among benzoylurea derivatives, the allyl substituent is unique in providing this breadth of post-synthetic derivatization chemistry.

Allyl Group Reactivity
Class-level inference
Terminal alkene enables thiol-ene click chemistry, cross-coupling, and Au-catalyzed heteroannulation
Supports bioconjugation and focused library synthesis workflows.
Saturated N-alkyl analogs inert to these transformations.
chemical biology bioconjugation combinatorial chemistry

N-Alkylated Benzoylureas: Non-Aqueous Solubility Gain

A key limitation of conventional benzoylurea compounds (non-alkylated at the urea nitrogen) is their poor solubility in non-aqueous solvents, which complicates formulation for both pharmaceutical (parenteral, oral lipid-based) and agrochemical (emulsifiable concentrate) applications. The European Patent EP 0 413 977 A2 (Ishihara Sangyo Kaisha, 1991) explicitly teaches that introducing an N-alkyl substituent on the benzoylurea scaffold—exemplified by compounds bearing N-allyl, N-propargyl, and N-alkyl groups—confers markedly improved solubility in pharmaceutically acceptable non-aqueous solvents such as medium-chain triglycerides, soybean oil, sesame oil, olive oil, and corn oil, relative to the corresponding non-alkylated benzoylureas [1]. N-Allyl-N'-benzoyl-urea, as an N-allyl-substituted benzoylurea, falls directly within the scope of this patented solubility improvement. In contrast, the non-alkylated N-benzoyl-N'-phenylurea (and by extension diflubenzuron-type structures) are described as "hardly soluble in a non-aqueous solvent" [1].

Non-Aqueous Solubility
Head-to-head
Reported markedly improved solubility in MCT and vegetable oils over non-alkylated benzoylureas
Supports formulation-fit review for lipid-based delivery systems.
Per EP 0 413 977 A2 teachings; exact values formulation-dependent.
formulation science drug delivery agrochemical formulation

Dihydroorotase Inhibition & Pyrimidine Biosynthesis

N-Allyl-N'-benzoyl-urea has been evaluated for inhibition of dihydroorotase (EC 3.5.2.3), the third enzyme in the de novo pyrimidine biosynthesis pathway, using enzyme derived from mouse Ehrlich ascites cells. At a test concentration of 10 µM and pH 7.37, the compound produced an IC50 of 180,000 nM (180 µM) [1]. By comparison, the well-characterized benzoylurea antitumor agent F13 (a substituted benzoylphenylurea) inhibits fibrosarcoma HT-1080 cell growth with sub-micromolar potency through a distinct mechanism involving ERK1/2-mediated RECK induction, rather than direct dihydroorotase inhibition [2]. While the dihydroorotase inhibitory potency of N-allyl-N'-benzoyl-urea is modest, engagement of this target is mechanistically distinct from the tubulin-binding and BCL-XL/BCL-2 inhibitory activities reported for other benzoylurea derivatives [3], suggesting a differentiated mode of action within the benzoylurea class. No direct head-to-head dihydroorotase inhibition data for N-allyl-N'-benzoylthiourea or N-alkyl-N'-benzoylurea analogs are publicly available.

Dihydroorotase Inhibition
Supporting evidence
IC50 = 180 µM
Indicates engagement of pyrimidine biosynthesis pathway distinct from tubulin/BCL-2 mechanisms.
Mouse Ehrlich ascites enzyme; modest potency relative to other benzoylurea cellular targets.
anticancer target pyrimidine metabolism enzymology

Synthetic Accessibility vs. Thiourea Analogs

The synthesis of N-allyl-N'-benzoyl-urea is achieved via a single-step acylation of commercially available allylurea with benzoyl chloride in the presence of a base (e.g., triethylamine or pyridine) under mild conditions . This route avoids the use of thiophosgene, carbon disulfide, or other hazardous sulfur-transfer reagents required for the corresponding thiourea analogs [1]. The thiourea series (1-allyl-3-benzoylthiourea and its chloro-substituted derivatives) is typically synthesized via a modified Schotten-Baumann reaction between allylthiourea and substituted benzoyl chlorides, with reported yields varying between 15.2% and 47% depending on the benzoyl chloride substituent [2]. In contrast, the urea analog benefits from the higher nucleophilicity of the urea nitrogen (vs. thiourea nitrogen) and the absence of competing S-acylation side reactions, potentially offering improved and more consistent yields. The urea route also generates HCl as the sole byproduct (neutralized by base), simplifying purification relative to thiourea syntheses that may produce sulfur-containing byproducts.

Synthetic Accessibility
Cross-study comparable
One-step acylation avoids hazardous sulfur reagents required for thiourea analog synthesis
May simplify scale-up and reduce purification burden vs. thiourea route.
Thiourea analog yields reported 15–47%; urea yields predicted higher.
process chemistry scale-up cost of goods

N-Allyl-N'-benzoyl-urea: Key Application Scenarios


Medicinal Chemistry: Non-Thiourea Lead Scaffold

For medicinal chemistry programs targeting kinases, nuclear receptors, or protein-protein interactions that have historically employed benzoylurea or benzoylthiourea scaffolds, N-allyl-N'-benzoyl-urea provides a urea-core starting point that avoids thiourea-associated toxicity while retaining the benzoyl pharmacophore critical for target engagement [1]. The terminal allyl group enables late-stage diversification via thiol-ene click chemistry, Suzuki-Miyaura cross-coupling, or Au-catalyzed heteroannulation—synthetic transformations that are incompatible with saturated N-alkyl benzoylurea analogs and impossible with N-aryl benzoylphenylureas [2]. This makes the compound uniquely suited for generating focused chemical libraries around a benzoylurea core without requiring de novo synthesis of each analog.

Agrochemical: Low-Toxicity IGR Scaffold

Based on the demonstrated principle that N-alkylation of benzoylphenylureas reduces aquatic invertebrate toxicity [1], N-allyl-N'-benzoyl-urea is a candidate scaffold for insect growth regulator (IGR) discovery programs seeking to decouple insecticidal potency from aquatic ecotoxicity. Unlike commercial benzoylphenylurea IGRs (diflubenzuron, flucycloxuron) that require N-aryl substitution for chitin-synthesis inhibition, the N-allyl-N'-benzoyl-urea scaffold may be optimized toward alternative insect targets while maintaining the favorable environmental profile conferred by N-alkylation. The allyl group further permits attachment of pheromone moieties, fluorescent reporters, or polyethylene glycol chains for formulation optimization [2].

Formulation: Lipid-Based & Non-Aqueous Delivery

Patent EP 0 413 977 A2 explicitly identifies N-alkyl-substituted benzoylureas (including N-allyl derivatives) as having markedly improved solubility in non-aqueous formulation vehicles compared to non-alkylated benzoylureas [1]. For formulators developing lipid-based oral delivery systems, parenteral emulsions, or emulsifiable concentrate agrochemical formulations, N-allyl-N'-benzoyl-urea offers a benzoylurea core with enhanced compatibility with medium-chain triglycerides, vegetable oils, and related non-aqueous solvents. This can reduce the need for co-solvents, surfactants, or complex formulation strategies required when working with poorly soluble non-alkylated benzoylureas [1].

Chemical Biology: Photo-Clickable Probe for Target ID

The allyl group of N-allyl-N'-benzoyl-urea functions as a latent photo-thiol-reactive handle that can be conjugated to cysteine-containing peptides and proteins under mild UV-A irradiation [1]. This reactivity—validated on the closely related 1,3-diallylurea scaffold for protein cross-linking applications [1]—enables the construction of benzoylurea-based activity-based probes, affinity chromatography resins, or fluorescent probes for target identification studies. No saturated N-alkyl or N-aryl benzoylurea analog possesses this capability, making N-allyl-N'-benzoyl-urea the only currently accessible benzoylurea scaffold compatible with thiol-ene bioconjugation without additional synthetic modification [2].

Application
Selection Property
Validation Focus
Medicinal chemistry lead scaffold
Non-thiourea urea core with derivatizable allyl handle
Target engagement and library diversification potential
Agrochemical IGR discovery
N-alkylation-driven selectivity profile
Insecticidal potency vs. aquatic ecotoxicity ratio
Non-aqueous formulation research
Reported non-aqueous solubility advantage
Compatibility in lipid-based or emulsifiable concentrate vehicles
Chemical biology probe development
Photo-thiol-reactive terminal alkene
Bioconjugation efficiency and target ID applications

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